Aztreonam is a synthetic monocyclic β-lactam antibiotic that exhibits a narrow and specific range of bactericidal activity against aerobic Gram-negative bacteria. [] It is the first member of the monobactam class to be therapeutically approved. [] Unlike other β-lactam antibiotics like penicillins and cephalosporins, aztreonam is essentially inactive against Gram-positive or anaerobic bacteria. [] Its unique structure and activity profile make it a valuable tool in scientific research, particularly in studying bacterial resistance mechanisms and developing new antibiotic strategies.
Aztreonam is a synthetic monocyclic beta-lactam antibiotic primarily used to treat infections caused by Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and has been utilized in various clinical settings due to its favorable pharmacokinetic properties and low toxicity profile. Aztreonam's unique structure allows it to evade degradation by certain beta-lactamases, which makes it a valuable option in antibiotic therapy.
Aztreonam is derived from the natural product of the bacterium Chromobacterium violaceum. It belongs to the class of beta-lactam antibiotics, which also includes penicillins, cephalosporins, and carbapenems. Unlike traditional beta-lactams, Aztreonam has a monocyclic structure that contributes to its stability and resistance to hydrolysis by certain enzymes.
The synthesis of Aztreonam has been explored through various methods, with significant advancements in recent years. One notable method involves the reaction of specific thiazole derivatives with acyl chlorides, which helps avoid damage to the beta-lactam ring during synthesis.
Aztreonam's molecular formula is C₁₄H₁₈N₄O₅S, and its molecular weight is approximately 363.38 g/mol. The compound features a unique monocyclic beta-lactam core fused with a thiazole ring, which is critical for its antibacterial activity.
Aztreonam primarily undergoes hydrolysis reactions typical of beta-lactams, where the lactam bond can be cleaved by beta-lactamases produced by resistant bacteria. The stability of Aztreonam in various pH environments is notable; it remains stable at neutral pH but can degrade under acidic conditions.
Aztreonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls.
Aztreonam appears as a white to off-white crystalline powder. Its solubility varies depending on the solvent:
Aztreonam is widely used in clinical settings for treating serious infections caused by Gram-negative pathogens, especially in patients who are allergic to penicillin-based antibiotics. Its applications include:
The discovery of aztreonam originated from a targeted screening program initiated by Squibb Institute for Medical Research in the late 1970s, designed to identify naturally occurring β-lactam compounds with novel structures. This program led to the isolation of SQ 26,180—the first naturally occurring monobactam—from fermentations of the Gram-negative bacterium Chromobacterium violaceum found in soil samples from New Jersey [2] [8]. Unlike traditional bicyclic β-lactams (e.g., penicillins), SQ 26,180 featured a monocyclic β-lactam core activated by an N-sulfonic acid moiety. Initial characterization revealed weak antibacterial activity against Gram-negative bacteria but exceptional stability to β-lactamases [2]. Critically, SQ 26,180 served as the structural prototype for semisynthetic optimization, ultimately leading to aztreonam [8].
Table 1: Key Properties of Natural Monobactam SQ 26,180
Property | SQ 26,180 |
---|---|
Producing Organism | Chromobacterium violaceum |
Core Structure | Monocyclic β-lactam with N-sulfonate |
Natural Activity | Weak activity vs. Gram-negative bacteria |
Key Stability Trait | Resistant to hydrolysis by many β-lactamases |
Role in Development | Structural scaffold for aztreonam synthesis |
Aztreonam (Azactam®) represents a landmark achievement in structure-based antibiotic design. Its structure (C₁₃H₁₇N₅O₈S₂) retains the monocyclic β-lactam core and N-sulfonate of SQ 26,180 but incorporates three strategically optimized substituents critical for its pharmacological profile [1] [7]:
This unique configuration results in aztreonam's defining characteristics: potent activity against aerobic Gram-negative bacilli (including Pseudomonas aeruginosa), stability to many plasmid- and chromosomally-mediated β-lactamases, and a low propensity for inducing β-lactamase production [1] [3] [7]. Its spectrum is notably narrow, lacking significant activity against Gram-positive bacteria or anaerobes.
Table 2: Key Structural Features of Aztreonam and Their Functional Roles
Structural Feature | Functional Role |
---|---|
Monocyclic β-Lactam Core | Target for nucleophilic attack by transpeptidases (PBPs); inherently stable to some β-lactamases |
N-Sulfonate Group | Imparts chemical uniqueness; reduces cross-reactivity with penicillin/cephalosporin antibodies |
Aminothiazole Oxime Side Chain (Z-syn) | High affinity for Gram-negative PBP3; contributes to penetration through porins |
3α-Methyl Group | Establishes critical stereochemistry; derived from L-threonine |
4-Carboxylic Acid | Essential for binding to PBP active site; mimics penicillin/cephalosporin carboxylate |
The complex structure of aztreonam, featuring multiple stereocenters and reactive functional groups, necessitated the development of sophisticated synthetic routes. Early methods relied on L-threonine as the chiral starting material to establish the 3-methyl configuration of the azetidinone core [5] [6]. Key synthetic challenges included:
Industrial production evolved towards more efficient, scalable processes:
Table 3: Evolution of Key Synthetic Methods for Aztreonam
Synthetic Approach | Key Features | Advantages/Improvements |
---|---|---|
Early Routes (L-Threonine based) | Linear synthesis; multi-step protection/deprotection; carbodiimide coupling | Established feasibility; defined stereochemistry |
Triphenylphosphine Oxide Route | Uses P=O stabilized intermediate for side chain coupling | Improved yield and purity; reduced side reactions |
tert-Butyl Ester Hydrolysis | Side chain acid protected as tert-butyl ester; deprotected after coupling | Simplified handling of sensitive side chain acid |
One-Pot Process | Condensation and crystallization in minimal steps; optimized solvents/bases | High efficiency; scalable; reduced cost; direct crystallization |
The development and commercialization of aztreonam were underpinned by a robust international patent strategy by Squibb (later Bristol-Myers Squibb):
Regulatory approvals followed a clear trajectory, reflecting its targeted spectrum:
Table 4: Major Global Approval Milestones for Aztreonam
Year | Region/Country | Approval Milestone | Product/Trade Name |
---|---|---|---|
1986 | United States | Initial approval for IV/IM injection (Gram-negative infections) | Azactam® |
1988 | European Union | Approval for IV/IM injection | Azactam® |
2009 (Sep) | European Union | Conditional approval for inhalation (CF) | Cayston® |
2010 (Feb) | United States | Approval for inhalation (CF) | Cayston® |
Post-2010 | Global (Various) | Approvals for generic injectable aztreonam | Various |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7